molecular formula C8H15N2O3P B13703462 Diethyl (1-Methyl-5-pyrazolyl)phosphonate

Diethyl (1-Methyl-5-pyrazolyl)phosphonate

Cat. No.: B13703462
M. Wt: 218.19 g/mol
InChI Key: WVORIUCOBGTRDX-UHFFFAOYSA-N
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Description

Diethyl (1-Methyl-5-pyrazolyl)phosphonate is an organophosphorus compound that features a pyrazole ring substituted with a phosphonate group. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, medicine, and industry. The presence of both pyrazole and phosphonate moieties endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (1-Methyl-5-pyrazolyl)phosphonate can be synthesized through a one-pot three-component reaction involving pyrazolones, arylaldehydes, and triethyl phosphite in the presence of a catalyst such as ethylenediammonium diacetate . This method is advantageous due to its environmentally benign nature, mild reaction conditions, high yields, and ease of handling.

Industrial Production Methods

Industrial production of this compound typically involves the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Diethyl (1-Methyl-5-pyrazolyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases or acids for substitution reactions .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolylphosphonates and phosphonate derivatives such as:

Uniqueness

Diethyl (1-Methyl-5-pyrazolyl)phosphonate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its synthesis is also relatively straightforward and environmentally friendly, making it an attractive compound for various applications .

Properties

Molecular Formula

C8H15N2O3P

Molecular Weight

218.19 g/mol

IUPAC Name

5-diethoxyphosphoryl-1-methylpyrazole

InChI

InChI=1S/C8H15N2O3P/c1-4-12-14(11,13-5-2)8-6-7-9-10(8)3/h6-7H,4-5H2,1-3H3

InChI Key

WVORIUCOBGTRDX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=NN1C)OCC

Origin of Product

United States

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